molecular formula C8H17N B13965648 1-Butyl-2,2-dimethyl aziridine CAS No. 500585-07-9

1-Butyl-2,2-dimethyl aziridine

Cat. No.: B13965648
CAS No.: 500585-07-9
M. Wt: 127.23 g/mol
InChI Key: SVPNBALSAZBKAZ-UHFFFAOYSA-N
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Description

1-Butyl-2,2-dimethyl aziridine is a strained, three-membered heterocyclic compound of significant interest in organic synthesis and methodological research . Aziridines, especially those with additional strain from substituents like an exocyclic double bond, are versatile building blocks due to their high ring strain, which provides a strong thermodynamic drive for ring-opening functionalizations and cycloaddition reactions . This characteristic makes them valuable precursors for the synthesis of more complex nitrogen-containing molecules. Researchers utilize 2,2-disubstituted aziridines in mechanistic studies and synthetic applications, such as investigations into regioselective ring-opening reactions with various nucleophiles . The structural features of the 2,2-dimethyl group and the N-butyl substituent can influence the compound's reactivity in stereoselective lithiation-alkylation sequences and its behavior in transition-metal-catalyzed transformations, offering a pathway to diverse amine derivatives . This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500585-07-9

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-butyl-2,2-dimethylaziridine

InChI

InChI=1S/C8H17N/c1-4-5-6-9-7-8(9,2)3/h4-7H2,1-3H3

InChI Key

SVPNBALSAZBKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC1(C)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Butyl 2,2 Dimethyl Aziridine

Nucleophilic Ring-Opening Reactions

The high ring strain (approximately 27 kcal/mol) of the aziridine (B145994) ring makes it susceptible to nucleophilic attack, leading to the cleavage of one of the carbon-nitrogen bonds. researchgate.net This process is a cornerstone for creating 1,2-aminofunctionalized molecules, which are significant in the synthesis of complex structures, including natural products and pharmaceuticals. researchgate.net For non-activated aziridines like 1-butyl-2,2-dimethyl aziridine, which bear an electron-donating group on the nitrogen atom, activation is typically required to enhance their reactivity towards nucleophiles. nih.gov This activation is often achieved by converting the aziridine into a more reactive aziridinium (B1262131) ion. nih.gov

The regioselectivity of the ring-opening of 2,2-disubstituted aziridines like this compound is a critical aspect of their synthetic utility. Generally, in nucleophilic ring-opening reactions, the attack of the nucleophile occurs at the less substituted carbon atom (C3). researchgate.netnih.gov This preference is attributed to steric hindrance at the more substituted C2 position. nih.gov

However, the nature of the substituents on the aziridine ring and the reaction conditions can influence this selectivity. For instance, in the case of 2-alkyl-substituted aziridines, cleavage of the less hindered C-N bond is typically favored. researchgate.net The stereochemistry of the ring-opening reaction is also a key consideration. Many ring-opening reactions of aziridines proceed with a high degree of stereospecificity, often leading to the inversion of configuration at the carbon atom undergoing nucleophilic attack, which is characteristic of an S(_N)2 mechanism. mdpi.comosaka-u.ac.jp

Electrophiles play a crucial role in activating the aziridine ring for nucleophilic attack. nih.gov Common electrophiles include haloalkanes, acyl halides, and trialkylsilyl halides, which react with the lone pair of electrons on the aziridine nitrogen to form a reactive aziridinium ion. nih.gov The choice of electrophile can influence the stability of the resulting aziridinium ion and, consequently, the outcome of the reaction. nih.gov

A wide variety of nucleophiles can be employed in the ring-opening of aziridines, including heteroatom nucleophiles (such as amines, thiols, and halides) and carbon-based nucleophiles. researchgate.netmdpi.commdpi.com The "softness" or "hardness" of the nucleophile can affect the regioselectivity of the ring-opening process. beilstein-journals.org For example, "soft" nucleophiles often favor an S(_N)2' pathway in reactions with vinyl aziridines. beilstein-journals.org The nucleophile's strength and steric bulk also play a significant role in determining the reaction's efficiency and regiochemical outcome. nih.gov

The ring-opening of activated aziridines typically proceeds through an S(_N)2-type mechanism. osaka-u.ac.jpacs.org In this process, the nucleophile attacks one of the electrophilic carbon atoms of the aziridinium ion, leading to the simultaneous cleavage of the C-N bond and the formation of a new bond with the nucleophile. This concerted mechanism results in an inversion of stereochemistry at the site of attack. osaka-u.ac.jp

Mechanistic studies, including kinetic experiments and stereochemical analysis, have provided strong evidence for the S(_N)2 pathway. For example, the reaction of chiral aziridines often yields products with an inverted configuration at the carbon where the nucleophilic attack occurred. osaka-u.ac.jp Furthermore, computational studies using density functional theory (DFT) have been employed to analyze the reactivity and regioselectivity in the ring-opening of non-activated aziridines, supporting the proposed mechanistic pathways. dntb.gov.ua

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of aziridines, offering unique reactivity and selectivity that complements traditional methods. mdpi.com These catalytic systems can facilitate a variety of transformations, including cross-coupling reactions, by activating the aziridine ring towards a broader range of nucleophiles and reaction partners.

Aziridines, including this compound, can serve as substrates in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions provide a direct method for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of aziridines. Various transition metals, such as palladium, nickel, and copper, have been successfully employed to catalyze these transformations. nih.gov

Palladium catalysis is particularly prominent in the cross-coupling reactions of aziridines. acs.orgscispace.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has been adapted for the arylation of aziridines. acs.org In this context, the aziridine acts as an electrophilic partner.

While specific examples detailing the Suzuki-Miyaura arylation of this compound are not extensively documented in the provided search results, the general principle involves the palladium-catalyzed ring-opening of the aziridine followed by coupling with an arylboronic acid. acs.org This methodology has been applied to other aziridine derivatives, demonstrating its potential for creating β-arylethylamine skeletons, which are important structural motifs in medicinal chemistry. osaka-u.ac.jpresearchgate.net The reaction typically proceeds with high regioselectivity, often favoring the cleavage of the less sterically hindered C-N bond. researchgate.net

Cross-Coupling Reactions Involving Aziridines as Substrates

Copper-Catalyzed Reactions

Copper catalysts have been effectively used in the ring-opening reactions of aziridines. These reactions often involve the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, copper-catalyzed reactions of aziridines with imines or isocyanates have been developed for the synthesis of imidazolidines and imidazolidinones, respectively. frontiersin.orgnih.gov A proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by nucleophilic attack of the imine or isocyanate to open the aziridine ring and subsequent cyclization. nih.gov

In the context of borylative ring-opening, copper catalysis has been employed to react alkyl aziridines with bis(pinacolato)diboron (B136004) (B2pin2). mdpi.com This reaction provides a direct route to functionalized β-aminoboronates. mdpi.com The success of this transformation is highly dependent on the N-protecting group of the aziridine and the reaction conditions. For example, N-(2-picolinoyl) protected aziridines have shown promise in these reactions when used with a copper(I) chloride catalyst and a strong base like potassium tert-butoxide. mdpi.com The reaction is regioselective, with the nucleophilic boron reagent attacking the less substituted carbon of the aziridine ring. mdpi.com

It has been noted that in some copper-catalyzed reactions, such as aziridination of alkenes, side products can arise from the copper-catalyzed ring-opening of the initially formed aziridine product. nih.gov This highlights the ability of copper catalysts to facilitate the cleavage of the C-N bonds in the aziridine ring. The mechanism of copper-catalyzed aziridination is suggested to proceed through a Cu(I)/Cu(III) cycle, where the rate-determining step is the formation of a metallanitrene species. cmu.edu

Results of Copper-Catalyzed Borylative Ring Opening of N-Protected Aziridines. mdpi.com
EntryN-Protecting GroupCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1TosylCuClt-BuOKTHF6024No Reaction
2BocCuClt-BuOKTHF6024No Reaction
32-PicolinoylCuClt-BuOKTHF6024Low
42-PicolinoylCuClt-BuOK (2.0 equiv)THF605Improved
52-PicolinoylCuIt-BuOKTHF60-Lower than CuCl
Rhodium-Catalyzed Reactions

Rhodium catalysts are also effective in promoting transformations of aziridines. One notable reaction is the ring expansion of aziridines to form larger heterocyclic structures like dehydropiperidines. springernature.com This process can occur via an intermolecular reaction between a bicyclic aziridine and a rhodium-supported vinyl carbene, generated from a vinyl diazoacetate. springernature.com The proposed mechanism involves the formation of an aziridinium ylide intermediate, which then undergoes a pseudo- mdpi.comacs.org-sigmatropic rearrangement to afford the expanded ring system. springernature.com

Rhodium(I) catalysts have been utilized in the annulative rearrangement of bicyclo[1.1.0]butane-linked dihydroquinolines, which are synthesized from the reaction of bicyclo[1.1.0]butyl anions with quinoline (B57606) derivatives. nih.gov This rearrangement leads to the formation of novel bridged heterocyclic scaffolds. nih.gov Mechanistic studies, supported by DFT calculations, suggest the involvement of rhodium carbenoid and metallacyclobutane intermediates in this transformation. nih.gov

Furthermore, rhodium(I) catalysis has been applied in the cascade C(sp2)–H bond alkylation and amidation of anilines, where a phosphanamine directing group is employed. nih.gov While this reaction does not directly involve the ring-opening of a pre-formed aziridine, it showcases the utility of rhodium in C-N bond-forming reactions that are fundamental to aziridine chemistry. The proposed catalytic cycle involves oxidative addition of the N-H bond to the Rh(I) center, followed by insertion of an acrylate (B77674) and reductive elimination. nih.gov

Rhodium-Catalyzed Ring Expansion of Bicyclic Aziridines. springernature.com
Aziridine SubstrateDiazoacetate ReagentCatalystProductYield (%)Diastereomeric Ratio
cis-bicyclic aziridineVinyl styrenyl diazoacetateRh2(OAc)4DehydropiperidineExcellentExcellent

Ring Expansion and Cycloaddition Reactions

The inherent ring strain of aziridines (26-27 kcal/mol) makes them susceptible to ring-opening and subsequent reactions to form larger, more stable ring systems. clockss.org

Ring expansion reactions of aziridines provide access to a variety of larger N-heterocycles. A notable example is the rhodium-catalyzed reaction of bicyclic aziridines with vinyl diazoacetates to yield dehydropiperidines. springernature.com This transformation proceeds through an aziridinium ylide intermediate followed by a pseudo- mdpi.comacs.org-sigmatropic rearrangement. springernature.com

Aziridines also participate in cycloaddition reactions, acting as three-atom synthons. Formal [3+2] cycloaddition reactions between N-sulfonyl or N-sulfamoyl aziridines and alkenes, mediated by a Lewis acid, afford 1-azaspiro[4.n]alkanes. researchgate.net DFT calculations suggest that the rate-determining step is the initial C-N bond cleavage to form a zwitterionic intermediate. researchgate.net Photocatalytic [3+2] cycloadditions of aziridines with various dipolarophiles have also been developed, proceeding rapidly under visible light irradiation. rsc.org This method is proposed to involve the generation of a reactive ylide through two consecutive single-electron transfer processes. rsc.org

Furthermore, photosensitized cycloadditions of aziridines, such as cis-1-butyl-2,3-diphenylaziridine, with dipolarophiles like methyl maleate (B1232345) and fumarate (B1241708) have been reported. researchgate.net These reactions, initiated by a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA), can proceed through either a radical cation intermediate or an azomethine ylide, depending on the nature of the dipolarophile. researchgate.net A [2+2+1] cycloaddition involving N-tosylhydrazones, tert-butyl nitrite, and alkenes has been reported to produce isoxazolines, proceeding through the in situ formation of a nitronate. rsc.org

Isomerization Reactions of Aziridines

The isomerization of aziridines represents an atom-economical transformation to other valuable nitrogen-containing compounds. For instance, N-tosyl aziridines can be isomerized to the corresponding N-tosyl imines, a reaction that can be catalyzed by either acid or a palladium catalyst. nsf.gov A cooperative titanium and chromium catalytic system has been shown to isomerize aziridines to allyl amines under mild conditions. nsf.gov This process is believed to involve the regioselective opening of the aziridine by the titanium catalyst to form a radical intermediate. nsf.gov

The rearrangement of 2-(1-aziridinyl)quinoxalines has also been studied, leading to the formation of different isomeric products. acs.org The isomerization of 1-arylazoaziridines to Δ2-1,2,3-triazolines can be facilitated by sodium iodide in acetone. datapdf.com The rate of this isomerization is influenced by the electronic nature of the substituents on the aryl group, with electron-withdrawing groups accelerating the reaction. datapdf.com

Radical and Reductive Transformations

Catalytic Radical Ring Opening

The ring-opening of aziridines can also be initiated by radical processes. A titanocene (B72419) catalyst has been used for the first catalytic, radical-radical ring opening of N-acylated aziridines. mdpi.com This regioselective reaction demonstrates good functional group tolerance and is effective for creating quaternary carbon centers. mdpi.com DFT computational studies have supported a concerted process for the electron transfer-mediated ring opening of N-acyl aziridines. mdpi.com

A nickel/photoredox-catalyzed strategy has been developed for the coupling of aziridines with alkyl radicals. researchgate.net This method utilizes visible light to promote the synthesis and subsequent ring-opening of the aziridine. researchgate.net The use of catalytic aminium radical-cation salts, such as Magic Blue, can initiate the SN2-type nucleophilic ring opening of activated aziridines with arenes and heteroarenes. acs.org

Electrochemical Reductive Strategies

Electrochemical methods offer an alternative approach to the reductive transformation of aziridines. While specific studies on the electrochemical reduction of this compound are not detailed in the provided context, the principles of electrochemical reduction can be applied to aziridine systems. For instance, electrochemical reduction has been used for the cleavage of C(sp³)–O bonds in benzylic alcohols, generating anionic species that can be trapped by electrophiles like carbon dioxide. beilstein-journals.org This suggests that electrochemical reduction could potentially be used to cleave the C-N bonds in an aziridinium ion, which can be formed by alkylation of the aziridine nitrogen. nih.gov The reduction of azides to amines, a related transformation, can be achieved using sodium borohydride (B1222165) with a catalytic amount of tin(IV) 1,2-benzenedithiolate, highlighting the potential for reductive cleavage of nitrogen-containing functional groups. acs.org

Functionalization and Derivatization Strategies

The primary route for the functionalization and derivatization of this compound involves the nucleophilic opening of the strained aziridine ring. This process allows for the introduction of a wide array of substituents, leading to the formation of diverse molecular architectures.

Introduction of Heteroatom Substituents

The introduction of heteroatom substituents onto the this compound framework is typically achieved through ring-opening reactions with heteroatomic nucleophiles. These reactions are generally regioselective, with the nucleophile attacking one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. For N-alkylated aziridines that are not activated by an electron-withdrawing group on the nitrogen, the ring-opening is often acid-catalyzed to protonate the nitrogen and make the ring more susceptible to nucleophilic attack.

In the case of this compound, the attack of a nucleophile is expected to occur at the less sterically hindered carbon atom. The presence of the gem-dimethyl group at the C2 position directs the nucleophilic attack to the C3 carbon. This regioselectivity is a common feature in the reactions of unsymmetrically substituted aziridines.

A variety of heteroatomic nucleophiles can be employed for this purpose, including:

Oxygen Nucleophiles: Water, alcohols, and carboxylic acids can serve as nucleophiles, typically under acidic conditions, to yield amino alcohols, amino ethers, and amino esters, respectively.

Sulfur Nucleophiles: Thiols can react with the aziridine ring to produce aminothiols.

Halogen Nucleophiles: Halide ions, such as chloride or bromide, can act as nucleophiles to afford haloamines.

Nitrogen Nucleophiles: Amines and azides can also be used to open the aziridine ring, resulting in the formation of diamines and azidoamines.

The following table provides illustrative examples of the expected products from the ring-opening of this compound with various heteroatomic nucleophiles.

NucleophileReagent ExampleExpected Product
WaterH₂O / H⁺1-(Butylamino)-2-methylpropan-2-ol
Methanol (B129727)CH₃OH / H⁺1-(Butylamino)-2-methoxy-2-methylpropane
ThiophenolPhSH1-(Butylamino)-2-methyl-2-(phenylthio)propane
BenzylaminePhCH₂NH₂N¹-Benzyl-N²-butyl-2-methylpropane-1,2-diamine

Note: The regiochemistry of the products is predicted based on the steric hindrance at the C2 position.

Preparation of Polyfunctionalized Aziridine Derivatives

The synthesis of polyfunctionalized derivatives of this compound builds upon the initial ring-opening reaction. The products of these reactions bear new functional groups that can be further manipulated to introduce additional complexity. This sequential approach allows for the creation of molecules with multiple functionalities.

For instance, the amino alcohol formed from the ring-opening with water contains both a secondary amine and a tertiary alcohol. The amine can undergo a variety of reactions, such as acylation, alkylation, or sulfonylation, while the tertiary alcohol can be a site for other transformations, although it is generally less reactive than a primary or secondary alcohol.

The table below outlines potential pathways to polyfunctionalized derivatives starting from a ring-opened product of this compound.

Initial Ring-Opened ProductSubsequent ReactionResulting Polyfunctionalized Derivative
1-(Butylamino)-2-methylpropan-2-olAcylation with acetyl chlorideN-Acetyl-N-butyl-1-amino-2-methylpropan-2-ol
1-(Butylamino)-2-methylpropan-2-olAlkylation with methyl iodideN-Butyl-N-methyl-1-amino-2-methylpropan-2-ol
N¹-Benzyl-N²-butyl-2-methylpropane-1,2-diamineDebenzylationN²-Butyl-2-methylpropane-1,2-diamine

The development of synthetic routes to polyfunctionalized aziridine derivatives is an active area of research, with applications in medicinal chemistry and materials science. The ability to introduce multiple functional groups with control over their placement allows for the fine-tuning of molecular properties.

Computational and Theoretical Investigations of 1 Butyl 2,2 Dimethyl Aziridine Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are a cornerstone for elucidating the intricate details of reaction mechanisms at the molecular level. For aziridine (B145994) systems, including N-alkyl-2,2-dimethylaziridines, these studies provide a framework for understanding their reactivity.

Elucidation of Transition States and Energy Barriers

The elucidation of transition states and their corresponding energy barriers is fundamental to predicting reaction kinetics and pathways. Theoretical studies on related N-substituted aziridines have shed light on the energetic landscape of their reactions. For instance, the N-inversion energy, which is a critical parameter for understanding the stereochemical stability of the nitrogen center, has been computationally investigated for a series of N-substituted aziridines using B3LYP/6-31+ methods researchgate.net. While specific data for 1-Butyl-2,2-dimethyl aziridine is not explicitly detailed in the surveyed literature, the trends observed for other N-alkyl substituents provide a strong basis for estimation.

In the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines, density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level have been employed to optimize the geometries of reactants, transition states, and products researchgate.netresearchgate.net. These studies reveal that the reaction proceeds through protonation of the aziridine nitrogen, followed by ring-opening. The energy barriers for these steps are influenced by the nature of the N-substituent. For example, the thermal rearrangement of N-acyl-2,2-dimethylaziridines can proceed via different transition states, leading to various products such as N-methallylamides or oxazolines researchgate.netresearchgate.net.

Table 1: Calculated N-Inversion Energies for Various N-Substituted Aziridines researchgate.net

N-SubstituentN-Inversion Energy (kcal/mol)
H16.64
Me16.97
Ph8.91
Bn16.70
CHMePh17.06
COPh5.75
SO2Ph12.18

This table, based on data from related compounds, suggests that the N-inversion barrier for this compound would be in a similar range to other N-alkyl substituted aziridines.

Computational Rationalization of Regio- and Stereoselectivity

Computational methods are instrumental in rationalizing the regio- and stereoselectivity observed in the reactions of aziridines. The ring-opening of aziridines with nucleophiles can occur at either of the ring carbons, and the preferred site of attack is dictated by a combination of steric and electronic factors.

Studies on the nucleophilic ring-opening of N-substituted aziridines have shown that the regioselectivity is dependent on the substituents on both the nitrogen and the carbon atoms of the ring researchgate.net. For 2,2-disubstituted aziridines, nucleophilic attack is generally directed to the less substituted carbon. However, the nature of the N-substituent can modulate this preference. DFT calculations, particularly the analysis of frontier molecular orbitals (FMOs) and electrostatic potential maps, can predict the most likely site of nucleophilic attack researchgate.net.

In the context of stereoselectivity, computational studies on the addition of organometallic reagents to aziridine-2-carboxaldehydes have demonstrated that the stereochemical outcome can be rationalized by considering the ground-state conformational preferences of the substrate msu.edu. While not directly involving this compound, these studies highlight the power of computational analysis in predicting and explaining the formation of specific stereoisomers.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how this structure influences reactivity. For a flexible molecule like this compound, which possesses a butyl group capable of multiple conformations, these analyses are particularly important.

Density Functional Theory (DFT) Applications in Aziridine Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of organic molecules, including aziridines. DFT methods offer a good balance between computational cost and accuracy, making them suitable for investigating reaction mechanisms, electronic properties, and spectroscopic features.

As previously mentioned, DFT calculations at the B3LYP/6-311++G(2d,2p) level have been successfully used to study the acid-catalyzed rearrangement of N-acyl-2,2-dimethylaziridines researchgate.netresearchgate.netias.ac.in. These calculations provided optimized geometries for reactants, transition states, and products, and the calculated reaction pathways were in good agreement with experimental observations. The reactivity of different N-acyl derivatives was rationalized based on the electronic properties derived from the DFT calculations.

Furthermore, DFT has been employed to investigate the reactivity of N-substituted aziridines towards nucleophilic ring-opening researchgate.net. The calculated reaction barriers and the nature of the transition states provided a theoretical basis for the observed reactivity trends. In the context of polymerization, DFT calculations have been used to support the observed reactivity of N-alkylaziridines, showing that while some derivatives polymerize, others, like N-benzyl-2,2-dimethylaziridine, form stable aziridinium (B1262131) salts instead researchgate.net. This highlights the utility of DFT in predicting the feasibility of different reaction pathways.

Table 2: DFT Methods and Basis Sets Used in Aziridine Studies

Study FocusDFT FunctionalBasis SetReference
Acid-catalyzed RearrangementB3LYP6-311++G(2d,2p) researchgate.netresearchgate.netias.ac.in
N-Inversion and Ring-OpeningB3LYP6-31+G* researchgate.net
Polymerization ReactivityNot specifiedNot specified researchgate.net

Predictive Modeling for Novel Transformations

While the primary application of computational chemistry in the context of this compound has been in understanding existing reactions, these methods also hold significant promise for predictive modeling of novel transformations. By computationally screening a range of potential reactants and reaction conditions, it is possible to identify promising new synthetic routes.

For instance, the principles learned from the computational studies of ring-opening reactions with known nucleophiles can be extended to predict the outcomes with novel nucleophiles. By calculating the activation barriers for different potential pathways, it is possible to predict the regioselectivity and stereoselectivity of a yet-to-be-attempted reaction.

Furthermore, computational methods can be used to design novel catalysts for transformations involving this compound. By modeling the interaction of the aziridine with different catalyst scaffolds, it is possible to identify catalysts that could promote specific desired reactions, such as enantioselective ring-opening or cycloaddition reactions. While specific predictive models for novel transformations of this compound have not been reported in the literature surveyed, the foundational computational work on related systems provides a strong basis for future predictive studies.

Applications of 1 Butyl 2,2 Dimethyl Aziridine As a Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The high ring strain energy of the aziridine (B145994) core is a powerful thermodynamic driving force for ring-opening and ring-expansion reactions, making it an ideal precursor for the synthesis of larger, more complex nitrogen-containing heterocycles. scispace.com

The synthesis of five-membered cyclic ureas, such as imidazolidin-2-ones, can be achieved through the ring expansion of aziridines. acs.orgresearchgate.net This transformation typically involves the reaction of an N-substituted aziridine with an isocyanate. The reaction proceeds via nucleophilic attack of the aziridine nitrogen onto the isocyanate carbon, followed by an intramolecular ring-opening of the strained aziridine by the newly formed anion to yield the five-membered ring. While specific studies on 1-butyl-2,2-dimethyl aziridine are not prevalent, the reaction of N-allylureas, which can be conceptually linked to aziridine precursors, in palladium-catalyzed carboamination reactions is a well-established method for forming substituted imidazolidin-2-ones. nih.gov These methods generate two new bonds and up to two stereocenters in a single step, highlighting the efficiency of using such precursors. nih.gov

Traditional routes often rely on the carbonylation of 1,2-diamines with toxic reagents like phosgene. researchgate.netnih.gov In contrast, aziridine ring expansion offers a more elegant and often milder alternative for accessing these valuable heterocyclic cores, which are found in numerous bioactive compounds and are used as chiral auxiliaries in synthesis. researchgate.netnih.gov

One of the most fundamental and widely exploited reactions of aziridines is their regioselective ring-opening by various nucleophiles to produce vicinal bifunctional compounds like β-amino alcohols and diamines. beilstein-journals.org For an asymmetrically substituted aziridine like this compound, the nucleophilic attack is generally expected to occur at the less sterically hindered carbon atom.

The synthesis of β-amino alcohols can be achieved by the acid-catalyzed ring-opening of aziridines with alcohols or water. beilstein-journals.org For instance, the ring-opening of N-unfunctionalized aziridine-2-carboxylates with various alcohol nucleophiles, including methanol (B129727) and benzyl (B1604629) alcohol, proceeds with high regioselectivity to furnish β-alkoxy amino acid derivatives in excellent yields. beilstein-journals.org Similarly, reaction with hydrochloric acid can produce β-chloroamine derivatives, which are versatile intermediates for further functionalization. beilstein-journals.org The general principle of synthesizing aziridines from β-amino alcohols via methods like the Wenker synthesis or Mitsunobu reaction is also reversible, allowing access to the amino alcohols from the aziridine. researchgate.netrsc.org

The following table summarizes representative ring-opening reactions of aziridines with various nucleophiles, illustrating the types of products that can be generated from a precursor like this compound.

NucleophileReagent/ConditionsProduct TypeReference
Alcohols (e.g., MeOH)Camphorsulfonic acid (CSA)β-Alkoxy amine beilstein-journals.org
Halide (e.g., Cl⁻)4 M HCl in dioxaneβ-Haloamine beilstein-journals.org
Azide (B81097) (N₃⁻)HN₃Azido amine researchgate.net
AminesZnBr₂Vicinal diamine researchgate.net

Aziridines serve as compact building blocks for the assembly of complex, fused polycyclic scaffolds. Their ability to act as bis-electrophiles or to be converted into reactive intermediates like azomethine ylides enables their participation in cascade and cycloaddition reactions. scispace.comutoronto.ca

A powerful strategy involves the one-pot sequential ring-opening of an N-sulfonylated aziridine followed by an intramolecular nucleophilic aromatic substitution (SNAr) to generate benzo-fused sultams. acs.org In this approach, an N-((ortho-fluoroaryl)sulfonyl)aziridine is first opened by an amino alcohol; subsequent base-mediated cyclization via attack of the alcohol onto the electron-deficient aromatic ring forges the fused heterocyclic system. acs.org This modular method allows for the creation of 7-, 10-, and 11-membered fused rings containing multiple stereocenters. acs.org Another route to fused systems involves the intramolecular [4+3] cycloaddition of methyleneaziridines, which can be generated from aziridine precursors, to form seven-membered polycyclic imines. nih.gov

Construction of Chiral Scaffolds and Enantioselective Synthesis

Chiral aziridines are exceptionally valuable intermediates in asymmetric synthesis, providing access to a wide range of enantiomerically pure compounds, including amino acids, alkaloids, and pharmaceuticals. nih.govmdpi.com While this compound itself is achiral (assuming no substitution at the third carbon), its derivatives or its use in catalyst-controlled reactions are central to enantioselective synthesis.

The enantioselective aziridination of alkenes using chiral catalysts is a primary method for producing optically active aziridines. nih.govresearchgate.net For example, chiral Brønsted acids can catalyze the reaction between imines and diazo compounds to afford trifluoromethyl-substituted aziridines with excellent diastereo- and enantioselectivity. researchgate.net Similarly, chiral rhodium(II) catalysts can direct the aziridination of alkenyl alcohols. nih.gov

Once formed, these chiral aziridines can be transformed into other valuable molecules with retention or inversion of stereochemistry. The synthesis of enantiomerically pure amines and amino alcohols often relies on the regioselective reductive ring-opening of a chiral aziridine, such as N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov This strategy was applied in the formal synthesis of the therapeutic drugs (R,R)-formoterol and (R)-tamsulosin. nih.gov The stereochemistry of reactions involving aziridines can also be controlled by the substituents on the nitrogen atom, which can direct the outcome of subsequent transformations to produce homochiral amines with high diastereomeric excess. nih.gov

Role in the Development of Diverse Chemical Libraries

The modularity and predictable reactivity of aziridines make them ideal starting points for the generation of diverse chemical libraries for drug discovery and materials science. A single aziridine core can be combined with a wide array of reaction partners to rapidly produce a large number of structurally distinct molecules. utoronto.ca

A compelling example is the one-pot synthesis of benzo-fused sultam libraries. acs.org By reacting a single (o-fluoroaryl)sulfonyl aziridine building block with a diverse set of commercially available amino alcohols or cyclic amines, a library of complex polycyclic scaffolds can be generated efficiently. acs.org This "click, click, click, cyclize" strategy highlights the power of using aziridines as versatile bis-electrophilic species, where sequential reactions introduce molecular diversity at multiple points. acs.org The development of such robust, one-pot protocols is crucial for modern medicinal chemistry, enabling the exploration of vast chemical space in the search for new bioactive compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Aziridines

Modern NMR Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of 1-Butyl-2,2-dimethyl aziridine (B145994). One-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the complete and unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the protons of the butyl group and the dimethyl-substituted aziridine ring exhibit characteristic chemical shifts and coupling patterns. The gem-dimethyl protons at the C2 position are expected to appear as a singlet, while the protons of the n-butyl group will show distinct multiplets corresponding to the -CH₂- groups and a terminal -CH₃ group. The protons on the C3 carbon of the aziridine ring would also present a unique signal.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals are expected for the quaternary C2 carbon, the C3 methylene (B1212753) carbon of the aziridine ring, and the four unique carbons of the n-butyl group. The chemical shifts are influenced by the ring strain and the electronegativity of the adjacent nitrogen atom. While specific experimental data for 1-Butyl-2,2-dimethyl aziridine is not publicly available, expected chemical shift ranges can be inferred from data on analogous structures like 2,2-dimethylaziridine (B1330147) and 1-butyl-aziridine. nih.govnist.gov

Mass Spectrometry Approaches for Molecular Characterization

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which has a molecular weight of 127.23 g/mol . chemeo.comnih.gov Electron Ionization (EI) is a common technique used to generate a mass spectrum, which displays the molecular ion (M⁺) peak and various fragment ions.

The fragmentation of N-alkyl amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the most prominent fragmentation pathway is expected to be the loss of a propyl radical from the butyl group, leading to a stable iminium ion. Other potential fragmentations include the loss of a methyl group from the dimethyl-substituted carbon and cleavage of the aziridine ring.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining a suitable single crystal of a small, non-polar liquid like this compound can be challenging, analysis of crystalline derivatives is a common strategy. rsc.org

Crystallographic studies of other substituted aziridines have revealed key structural features that would be expected in this compound. rsc.org The aziridine ring is a strained three-membered ring, and the nitrogen atom typically exhibits a pyramidal geometry, lying out of the plane formed by its three substituents. rsc.org The bond lengths and angles within the aziridine ring are characteristic of this strained system.

Integration of Spectroscopic Data with Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly vital role in the structural elucidation of molecules like this compound. researchgate.netnih.govnih.gov DFT calculations can be used to predict molecular geometries, vibrational frequencies, and, importantly, NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com

By comparing the computationally predicted NMR spectra with the experimental data, a higher level of confidence in the structural assignment can be achieved. For instance, different possible conformations or isomers can be modeled, and the calculated spectra for each can be compared against the experimental spectrum to identify the correct structure. nih.gov Furthermore, computational models can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity. nih.govresearchgate.net This synergy between experimental spectroscopic data and theoretical calculations provides a powerful and comprehensive approach to molecular characterization.

Q & A

Q. How can researchers mitigate toxicity risks while maintaining aziridine reactivity in drug discovery applications?

  • Methodology : Introduce electron-withdrawing substituents (e.g., phosphonates) to reduce alkylation potential. For example, aziridine-2-phosphonates show lower cytotoxicity while retaining ring-opening reactivity for targeted prodrug synthesis. Validate via in vitro cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .

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